(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Overview
Description
“(2S,1’S,2’S)-2-(Carboxycyclopropyl)glycine”, also known as L-CCG-1, is a solid compound . It is a potent group II metabotropic glutamate receptor agonist .
Synthesis Analysis
A paper on Academia.edu discusses the synthesis of this compound . The paper titled “Facile Synthesis of (2S,1’S,2’S)-2-(Carboxycyclopropyl)glycine, an Isotype-Selective Agonist of Metabotropic Glutamate Receptors” provides a detailed synthesis process .Molecular Structure Analysis
The empirical formula of “(2S,1’S,2’S)-2-(carboxycyclopropyl)glycine” is C6H9NO4 . It contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
“(2S,1’S,2’S)-2-(carboxycyclopropyl)glycine” is a solid compound . It is soluble in water, with a solubility of more than 7 mg/mL .Scientific Research Applications
Agonist for Group 2 Metabotropic Glutamate Receptors (mGluRs)
The compound is a potent and selective agonist for group 2 metabotropic glutamate receptors, showing promise in anxiolytic properties. Its selective interaction with these receptors makes it a valuable tool for understanding the role of mGluRs in anxiety and other neurological conditions (Collado et al., 2002).
Brain Cerebrocortical Slices Studies
The compound has been observed to be a potent agonist of metabotropic glutamate receptors in adult rat brain cerebrocortical slices, aiding in understanding neurotransmission and potentially offering insights into neurological disorders (Kemp et al., 1996).
Group 2 and 3 mGluR Agonist with Oral Activity
Variants of this compound have been developed to act as highly potent agonists for both group 2 and 3 metabotropic glutamate receptors, notable for their oral activity, suggesting potential for therapeutic applications (Collado et al., 2004).
Isotype-selective Agonist of Metabotropic Glutamate Receptors
The compound is known as an isotype-selective agonist of metabotropic glutamate receptors, facilitating the synthesis of specific analogs that can target different receptor subtypes (Ma & Ma, 1997).
NMDA Receptor Agonist Activity
Some analogs of this compound have been found to be potent NMDA receptor agonists. This reveals potential applications in studying excitatory neurotransmission and perhaps implications in neurodegenerative diseases (Risgaard et al., 2013).
Inhibitor of Glutamate Uptake
Certain folded isomers of this compound markedly inhibit glutamate uptake through human glutamate transporter hGluT-1, indicating potential implications in managing glutamatergic signaling and associated disorders (Yamashita et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-HZLVTQRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017616 | |
Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine | |
CAS RN |
117857-93-9 | |
Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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